![molecular formula C18H14ClFN2O2 B2565131 N-(4-chlorobenzyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide CAS No. 952977-84-3](/img/structure/B2565131.png)
N-(4-chlorobenzyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chlorobenzyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide is a chemical compound that belongs to the isoxazole family. It is an experimental drug that is being studied for its potential therapeutic benefits.
Scientific Research Applications
Antimicrobial Activity
The synthesized derivatives of this compound have been investigated for their antimicrobial potential. Specifically, compounds labeled as d1 , d2 , and d3 demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacterial species. Thiazole-based structures often exhibit antibacterial properties by interfering with bacterial lipid biosynthesis and other mechanisms .
Anticancer Properties
Cancer remains a significant global health challenge, and novel therapeutic agents are urgently needed. In this context, N-[(4-chlorophenyl)methyl]-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide derivatives were evaluated for their anticancer effects. Notably, compounds d6 and d7 displayed remarkable activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). These findings suggest their potential as candidates for breast cancer treatment .
Antiviral Research
While not explicitly mentioned in the study, the structural features of this compound may warrant further exploration in antiviral research. Thiazole-based molecules have been investigated for their antiviral properties, and it would be interesting to assess whether this compound exhibits any inhibitory effects against specific viruses .
Anti-Inflammatory Applications
Heterocyclic thiazole derivatives, including the compound , have been associated with anti-inflammatory activity. Researchers have reported the anti-inflammatory effects of thiazole-based structures, making them potential candidates for managing inflammatory conditions .
Antifungal Potential
Thiazole-containing compounds often possess antifungal properties. Although the specific antifungal activity of this compound was not detailed in the provided study, it might be worthwhile to investigate its effects against fungal pathogens. Thiazoles have been explored as potential antifungal agents due to their unique mechanisms of action .
Rational Drug Design
Molecular docking studies revealed that several derivatives of this compound (including d1 , d2 , d3 , d6 , and d7 ) exhibited favorable binding scores within the active sites of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT). These findings suggest that these compounds could serve as lead molecules for rational drug design. Further optimization and exploration of their binding interactions may pave the way for novel drug development .
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O2/c19-14-5-1-12(2-6-14)11-21-18(23)10-16-9-17(24-22-16)13-3-7-15(20)8-4-13/h1-9H,10-11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRVYGCDZXABPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.